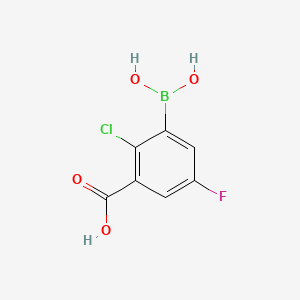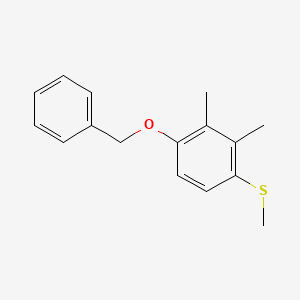
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that features a bromine atom, a nitro group, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps:
Bromination: The addition of a bromine atom to the appropriate position on the ring.
Protection and Functionalization: The attachment of the trimethylsilyl-ethoxy-methyl group to the imidazole ring.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Deprotection Reactions: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the original compound .
Scientific Research Applications
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. The trimethylsilyl-ethoxy-methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the imidazole ring.
4-Bromo-2-nitrobenzoic acid: Features a carboxylic acid group instead of the imidazole ring.
Uniqueness
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H16BrN3O3Si |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
2-[(4-bromo-2-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)11-9(12)13(14)15/h6H,4-5,7H2,1-3H3 |
InChI Key |
UYFPAFPBRGNKRA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)



![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)







